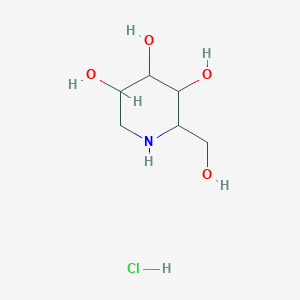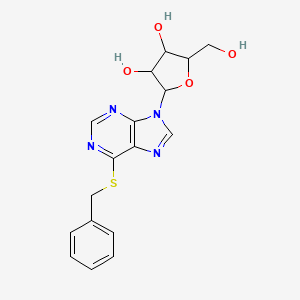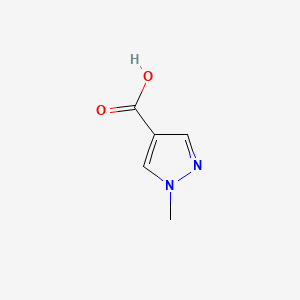
1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-methyl-pyrazole-4-carboxylic acid is a member of the class of pyrazoles that is N-methylpyrazole substituted by a carboxy group at position 4. It has a role as a metabolite. It is a member of pyrazoles and a monocarboxylic acid. It derives from a N-methylpyrazole.
Scientific Research Applications
Structural and Spectral Analysis : A derivative, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has been studied for its structural and spectral properties, including NMR and FT-IR spectroscopy, X-ray diffraction, and density functional theory (DFT) analysis. This research can aid in understanding the properties and applications of similar compounds (Viveka et al., 2016).
Synthesis Techniques : Improved synthesis methods for 1H-pyrazole-4-carboxylic acid have been developed, enhancing yields from 70% to 97.1%, which is crucial for its application in various fields (Dong, 2011).
Coordination Complexes : Studies on pyrazole-dicarboxylate acid derivatives have led to the synthesis and characterization of mononuclear CuII/CoII coordination complexes. These complexes have potential applications in the field of material science and coordination chemistry (Radi et al., 2015).
Pharmaceutical Applications : Research on 1-methyl-pyrazole-3-carboxylic acid, a related compound, suggests potential applications in pharmaceuticals. Its synthesis and characterization are steps towards exploring its use in drug development (Yuan-fu, 2011).
Corrosion Inhibition : Pyrazole derivatives, including those related to 1-methyl-1H-pyrazole-4-carboxylic acid, have been evaluated as corrosion inhibitors for steel in hydrochloric acid, showing significant potential in industrial applications (Herrag et al., 2007).
Antifungal Activity : A study on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which are closely related to the target compound, revealed significant antifungal activities against phytopathogenic fungi. This suggests potential applications in agriculture and biotechnology (Du et al., 2015).
Luminescence Properties : Transition metal complexes with 1-carboxymethyl-5-methyl-1H-pyrazole-4-carboxylic acid have shown interesting luminescence properties, indicating potential use in materials science and optoelectronics (Su et al., 2014).
Safety and Hazards
1-methyl-1H-pyrazole-4-carboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .
Future Directions
While specific future directions for 1-methyl-1H-pyrazole-4-carboxylic acid were not found, it is known that pyrazole derivatives have been used in the synthesis of various compounds with potential applications. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested for antifungal activity .
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-pyrazole-4-carboxylic acid plays a crucial role in biochemical reactions, particularly as an intermediate in the synthesis of various bioactive compounds. It interacts with enzymes such as succinate dehydrogenase, which is involved in the citric acid cycle. The interaction with succinate dehydrogenase suggests that this compound may influence cellular respiration and energy production . Additionally, this compound can form complexes with metal ions, which may affect its biochemical activity and interactions with other biomolecules.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of enzymes like succinate dehydrogenase, this compound can alter cellular metabolism and energy production . Furthermore, it has been observed to impact gene expression, potentially leading to changes in the expression of genes involved in metabolic pathways and stress responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with enzymes and other biomolecules. It acts as an inhibitor of succinate dehydrogenase, thereby affecting the citric acid cycle and cellular respiration . This inhibition can lead to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels, which can trigger oxidative stress responses. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained inhibition of succinate dehydrogenase and prolonged oxidative stress in cells. These effects highlight the importance of considering the temporal stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate metabolic pathways without causing significant toxicity . At higher doses, it can lead to adverse effects such as increased oxidative stress, cellular damage, and potential toxicity. These dosage-dependent effects underscore the need for careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with succinate dehydrogenase in the citric acid cycle . This interaction affects the conversion of succinate to fumarate, a key step in cellular respiration. Additionally, the compound may influence other metabolic pathways by modulating the activity of enzymes and altering metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and may bind to proteins that facilitate its distribution . The compound’s localization within cells can affect its activity and interactions with other biomolecules, influencing its overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the mitochondria, where it interacts with succinate dehydrogenase and other mitochondrial enzymes . This localization is essential for its role in modulating cellular respiration and energy production. Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, further influencing its biochemical activity.
Properties
IUPAC Name |
1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-3-4(2-6-7)5(8)9/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPPWUOZCSMDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349119 | |
| Record name | 1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5952-92-1 | |
| Record name | 1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of compounds derived from 1-methyl-1H-pyrazole-4-carboxylic acid as fungicides?
A1: Research suggests that derivatives of this compound, specifically those incorporating a 3-(difluoromethyl) group, demonstrate antifungal activity by potentially targeting succinate dehydrogenase (SDH). Molecular docking studies reveal that the carbonyl oxygen of these derivatives can form hydrogen bonds with the hydroxyl groups of TYR58 and TRP173 residues on the SDH enzyme []. This interaction may disrupt the enzyme's function, ultimately inhibiting fungal growth.
Q2: What are the key structural features impacting the antifungal activity of this compound derivatives?
A2: Studies focusing on structure-activity relationships (SAR) indicate that modifications to the amide group at the 4-position of the this compound scaffold significantly influence antifungal activity [, ]. Introducing bulky and electron-withdrawing substituents to the amide moiety generally enhances the activity against various phytopathogenic fungi.
Q3: How does the degradation of pyrazosulfuron-ethyl, a herbicide containing the this compound moiety, vary under different pH conditions?
A3: Pyrazosulfuron-ethyl demonstrates pH-dependent degradation kinetics [, ]. The degradation is most rapid in acidic conditions (pH 4), followed by alkaline (pH 9) and neutral (pH 7) conditions. The primary degradation pathway in water involves hydrolysis of the sulfonamide linkage.
Q4: What are the major metabolites identified during the degradation of pyrazosulfuron-ethyl in soil?
A4: Research has identified three main metabolites formed during the degradation of pyrazosulfuron-ethyl in soil: ethyl 5-(aminosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate, 5-[({[(4,6-dimethoxy-2 pyrimidinyl)-amino]-carbonyl} amino)-sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid, and 2-amino-4,6-dimethoxy pyrimidine []. These metabolites were observed in both rice-planted and unplanted soil, indicating similar degradation pathways in these environments.
Q5: Can you provide information about the translocation of pyrazosulfuron-ethyl in rice plants?
A5: Studies utilizing radio-labeled pyrazosulfuron-ethyl ((14)C-pyrazosulfuron-ethyl) demonstrate minimal translocation to rice shoots. Less than 1% of the applied radioactivity was detected in the aerial portions of the plant over a 25-day period, suggesting limited movement of the herbicide from the soil to upper plant parts [].
Q6: What computational chemistry approaches have been applied to study this compound derivatives?
A6: Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, specifically using Comparative Molecular Field Analysis (CoMFA), have been employed to analyze and predict the antifungal activity of this compound derivatives []. These models help visualize the relationship between the compound's structure and its biological activity, providing insights for designing new derivatives with enhanced potency.
Q7: Have any polymorphic forms of this compound derivatives been reported?
A7: Yes, research has identified various solid forms of this compound derivatives, including different crystal modifications and hydrates [, ]. These different forms can exhibit variations in physicochemical properties, which may influence their formulation, stability, and ultimately, their efficacy.
Q8: Are there studies on the biodegradation of isopyrazam, a fungicide containing the this compound moiety?
A8: Recent research has investigated the biodegradation potential of isopyrazam using soil-isolated fungal and bacterial strains []. The bacterial strains, particularly Pseudomonas syringae and Xanthomonas axonopodis, demonstrated significant ability to degrade isopyrazam, highlighting the role of microbial communities in the environmental fate of this compound.
Q9: What are the intermediate metabolites formed during the biodegradation of isopyrazam?
A9: The biodegradation of isopyrazam led to the formation of several intermediate metabolites, including 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ((S)-9-hydroxy-9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl)-amide, 3-difluoromethyl-1H-pyrazole-4-carboxylic acid, and 3-difluoromethyl-1-methyl-1H-pyrazole-4-amide []. Understanding these degradation pathways is crucial for assessing the environmental persistence and potential impact of isopyrazam.
Q10: What synthetic approaches are available for preparing this compound derivatives?
A10: Efficient synthetic routes for obtaining this compound derivatives often involve a Claisen condensation followed by cyclization []. The use of reagents like trialkyl orthoformates and bases such as Na2CO3 or K2CO3 plays a critical role in driving the reaction towards the desired product. Optimization of this process can improve yield and minimize the formation of undesired byproducts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
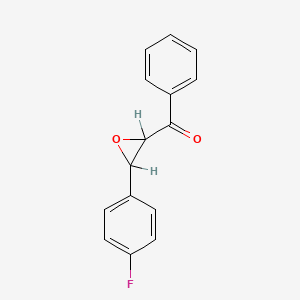


![N-(4-fluorophenyl)-2-[(2-methyl-4-benzofuro[3,2-d]pyrimidinyl)thio]acetamide](/img/structure/B1197275.png)
![2-[(2,5-Dimethyl-3-phenyl-7-pyrazolo[1,5-a]pyrimidinyl)thio]acetonitrile](/img/structure/B1197276.png)


![(3S)-3-(3-pyridyl)-1,3-dihydropyrrolo[1,2-c]thiazole-7-carboxamide](/img/structure/B1197281.png)
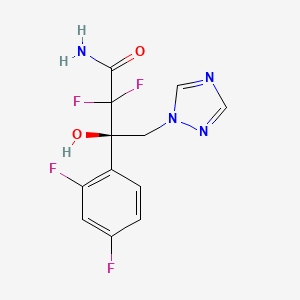
![(1S,2R,4R,11S)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1197285.png)

